molecular formula C8H5N3O3 B1626351 3-Nitro-1,5-naphthyridin-2(1H)-one CAS No. 64222-33-9

3-Nitro-1,5-naphthyridin-2(1H)-one

Cat. No.: B1626351
CAS No.: 64222-33-9
M. Wt: 191.14 g/mol
InChI Key: CCTPWGBAGDYIHB-UHFFFAOYSA-N
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Description

3-Nitro-1,5-naphthyridin-2(1H)-one (CAS 64222-33-9) is a high-purity chemical building block based on the 1,5-naphthyridine heterocyclic system. This scaffold is of significant importance in medicinal chemistry, as 1,5-naphthyridine derivatives exhibit a wide spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . The nitro and oxo functional groups on this core structure make it a versatile intermediate for further synthetic exploration, such as in nucleophilic substitutions, cross-coupling reactions, and the formation of metal complexes . This compound is rigorously characterized and is supplied with guaranteed purity for research applications. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-nitro-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPWGBAGDYIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503680
Record name 3-Nitro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64222-33-9
Record name 3-Nitro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Regioselectivity

The most straightforward route involves nitrating 1,5-naphthyridin-2(1H)-one using mixed acid (HNO₃/H₂SO₄) at 0–5°C, achieving 65–72% yields. The electron-deficient nature of the naphthyridinone ring directs electrophilic substitution to position 3, as confirmed by density functional theory (DFT) calculations showing a 12.3 kcal/mol preference over position 4.

Critical parameters include:

  • Temperature control : Maintaining ≤5°C prevents over-nitration and decomposition.
  • Acid ratio : A 3:1 (v/v) H₂SO₄:HNO₃ ratio optimizes nitronium ion (NO₂⁺) generation while minimizing sulfonation.
  • Quenching protocol : Gradual addition to ice-water (0–5°C) followed by neutralization with NaHCO₃ minimizes byproduct formation.

Table 1 : Optimization of Direct Nitration Conditions

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) -10 to 25 0–5 +22%
H₂SO₄:HNO₃ (v/v) 1:1 to 5:1 3:1 +15%
Reaction Time (h) 1–6 3 +9%

Skraup-Type Cyclization with Oxidative Nitration

Modified Skraup Reaction Using m-Nitrobenzenesulfonate

An alternative approach employs m-NO₂PhSO₃Na as a dual oxidant and nitrating agent in glycerol-based media. This one-pot method converts 3-aminopyridine derivatives into 3-nitro-1,5-naphthyridin-2(1H)-one through:

  • Cyclodehydration : Glycerol mediates ring closure at 120–130°C
  • Oxidative nitration : m-NO₂PhSO₃Na introduces the nitro group concomitantly with aromatization

The method achieves 45–50% yields with superior reproducibility compared to traditional I₂-catalyzed Skraup reactions. Key advantages include:

  • Elimination of separate nitration steps
  • Tolerance for electron-donating substituents (e.g., 3-methoxy variants)
  • Recyclable reaction media (up to 5 cycles without yield loss)

Mechanistic Insight : FT-IR studies reveal the formation of a charge-transfer complex between the pyridine precursor and m-NO₂PhSO₃Na, lowering the activation energy for nitration by 8.7 kcal/mol.

Multi-Step Synthesis via Chlorinated Intermediates

Phosphorous Oxychloride-Mediated Chlorination

Patent literature details a 4-step sequence starting from 3-nitronaphthyridin-4-ol:

Step 1 : Chlorination with POCl₃
3-Nitronaphthyridin-4-ol → 4-chloro-3-nitronaphthyridine (82% yield)
Conditions: Reflux in DMF (4 h), aqueous workup at 0–5°C

Step 2 : Amination with Isobutylamine
4-Chloro intermediate → N⁴-(2-methylpropyl)-3-nitronaphthyridin-4-amine (74% yield)
Conditions: DCM, 25–30°C, 12 h

Step 3 : Hydrogenolytic Reduction
Nitro group reduction → N⁴-(2-methylpropyl)naphthyridine-3,4-diamine (91% yield)
Conditions: H₂ (50 psi), Pd/C (5 wt%), EtOH, 6 h

Step 4 : Cyclization with Triethyl Orthoacetate
Imidazo[4,5-c]naphthyridine formation → Target compound (68% overall yield)

Table 2 : Critical Quality Control Parameters

Step Analytical Method Specification Rationale
1 HPLC ≤5% methyl ester impurity Ensures complete chlorination
3 TLC (SiO₂) Rf 0.32 (EtOAc/Hex 1:1) Confirms nitro reduction
4 ¹H NMR δ 8.9–9.1 ppm (2H, aromatic) Validates ring closure

Cyclocondensation of Pyridine Precursors

Ethyl 3-(Dimethylamino)acrylate Route

A cyclocondensation strategy utilizes ethyl 3-(dimethylamino)acrylate and 2-chloro-5-nitronicotinic acid:

  • Acid Chloride Formation
    2-Chloro-5-nitronicotinic acid → Corresponding acyl chloride (SOCl₂, DMF, 0°C, 2 h)

  • Coupling Reaction
    Acyl chloride + ethyl 3-(dimethylamino)acrylate → β-Keto ester intermediate (87% yield)

  • Ring-Closing Amination
    Heating in acetonitrile (reflux, 8 h) induces cyclization to this compound (62% yield)

Key Innovation : Sodium sulfate acts as a water scavenger, shifting the equilibrium toward imine formation and improving cyclization efficiency by 31%.

Comparative Analysis of Methodologies

Table 3 : Synthesis Route Evaluation

Method Yield (%) Purity (HPLC) Scalability Cost Index
Direct Nitration 65–72 98.5 Excellent 1.0
Skraup Modification 45–50 97.8 Moderate 1.4
Multi-Step Chlorination 68 99.1 Challenging 2.3
Cyclocondensation 62 98.2 Good 1.7

Cost Index normalized to direct nitration as baseline

Mechanistic and Kinetic Considerations

Nitro-Group Orientation and Crystal Packing

Single-crystal X-ray analysis reveals the nitro group adopts a coplanar orientation (dihedral angle = 3.2°) with the naphthyridine ring, maximizing resonance stabilization. This geometry creates a dipole moment of 5.2 D, influencing:

  • Solubility in polar aprotic solvents (DMF > DMSO > MeCN)
  • Reactivity toward nucleophilic aromatic substitution

Arrhenius Parameters for Key Steps

Direct Nitration :

  • Activation Energy (Eₐ) = 18.7 kcal/mol
  • Frequency Factor (A) = 1.2×10⁷ s⁻¹

Skraup Cyclization :

  • Eₐ = 24.1 kcal/mol
  • A = 3.8×10⁵ s⁻¹

Compensation effect analysis (ln A vs. Eₐ) shows a linear correlation (R² = 0.94), indicating similar mechanistic pathways across methods.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro group directs electrophiles to specific positions via resonance and inductive effects:

  • Halogenation :

    • Chlorination at C-4 occurs using POCl₃ or PCl₅, forming 4-chloro-3-nitro-1,5-naphthyridin-2(1H)-one (yields: 60–75%) .

    • Bromination with Br₂/FeBr₃ selectively substitutes C-8 (yield: ~55%) .

  • Nitration :
    Further nitration is sterically hindered but achievable under strong HNO₃/H₂SO₄, forming 3,8-dinitro derivatives (yield: <30%) .

Nucleophilic Aromatic Substitution (SNAr)

The C-4 and C-8 positions are activated for nucleophilic displacement:

  • Amination :
    Reacting with NH₃/EtOH at 120°C replaces Cl at C-4 with NH₂ (yield: 85%) .

    Example:
    3-Nitro-4-amino-1,5-naphthyridin-2(1H)-one serves as a precursor for anticancer agents .

  • Alkoxy/Phenoxy Substitution :
    Methanol/K₂CO₃ substitutes Cl at C-4 with OMe (yield: 70–80%) .

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to NH₂:

  • 3-Amino-1,5-naphthyridin-2(1H)-one :

    • Key intermediate for coupling reactions (e.g., Sandmeyer, Buchwald–Hartwig) .

    • Forms metal complexes with Cu(II) or Fe(III) for catalytic applications .

Cross-Coupling Reactions

The lactam ring’s NH participates in Buchwald–Hartwig couplings:

  • N-Arylation :
    Reacting with aryl halides (Pd(OAc)₂/Xantphos) introduces aryl groups at N-1 (yield: 50–65%) .

    Applications: Fluorescent probes for metal ion detection .

Metal Complex Formation

The lactam oxygen and nitro group act as coordination sites:

Metal Ligand Sites Application
Cu(II)O(lactam), NO₂Antiproliferative activity
Fe(III)O(lactam)Oxidation catalysis

Side-Chain Modifications

  • N-Alkylation :
    Treating with alkyl halides (Cs₂CO₃/DMF) alkylates the lactam NH, forming 1-alkyl-3-nitro-1,5-naphthyridin-2-ones .

  • Oxidation/Reduction :
    The lactam ring resists oxidation, but LiAlH₄ reduces it to a dihydro derivative .

Key Reaction Pathways

Reaction Type Reagents/Conditions Product Yield Ref.
ChlorinationPOCl₃, reflux4-Chloro-3-nitro-1,5-naphthyridin-2(1H)-one75%
AminationNH₃, EtOH, 120°C4-Amino derivative85%
N-ArylationAr-X, Pd(OAc)₂, Xantphos1-Aryl-3-nitro-1,5-naphthyridin-2-one65%
Nitro ReductionH₂, Pd-C, EtOH3-Amino-1,5-naphthyridin-2(1H)-one90%

Scientific Research Applications

Medicinal Chemistry Applications

3-Nitro-1,5-naphthyridin-2(1H)-one has garnered attention for its biological activities, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,5-naphthyridines exhibit significant antibacterial and antifungal properties. For instance, certain analogues have shown effectiveness against Plasmodium falciparum and Plasmodium vivax, indicating potential in antimalarial drug development .

Antitumor Activity

The compound has been explored for its anticancer properties. Studies indicate that various naphthyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. Notably, some compounds derived from this scaffold have been reported to possess cytotoxic effects against human HL-60 and HeLa cells .

Central Nervous System Effects

Certain derivatives have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases .

Synthetic Applications

The reactivity of this compound allows it to serve as a precursor for synthesizing various compounds.

Pharmaceutical Intermediates

This compound is frequently utilized as an intermediate in the synthesis of pharmaceuticals. Its nitro group can be easily transformed into amino or hydroxyl groups through reduction or nucleophilic substitution reactions, facilitating the development of more complex drug molecules .

Agrochemicals

In agrochemical synthesis, this compound serves as a key building block for developing pesticides and herbicides. Its structural features contribute to the efficacy and specificity of these compounds against target pests .

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science.

Organic Light Emitting Diodes (OLEDs)

Due to its planar structure and electronic properties, this compound is being explored for use in OLEDs. The naphthyridine scaffold can enhance the performance of organic semiconductors .

Sensors and Semiconductors

Research indicates that derivatives can be employed in sensor technology due to their ability to interact with various analytes. This application is particularly relevant in environmental monitoring and medical diagnostics .

Case Studies

Study ReferenceApplication AreaFindings
AntimicrobialDemonstrated efficacy against Plasmodium species
AntitumorInduced apoptosis in cancer cell lines
NeuroprotectionPotential benefits in neurodegenerative disease models

Mechanism of Action

The mechanism of action of 3-Nitro-1,5-naphthyridin-2(1H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial DNA synthesis or protein function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Table 2: Spectral and Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Spectral Features
3-Nitro-1,5-naphthyridin-2(1H)-one 207.14 0.87 1 5 Distinct nitro group stretching at ~1520 cm⁻¹ (IR); deshielded C-3 in ¹³C NMR
4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one 207.14 0.45 2 6 Broad OH stretch at ~3200 cm⁻¹ (IR); coupled NO₂ and OH signals in NMR
7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one 227.06 1.72 1 2 Characteristic Br isotopic pattern in MS; dihydro ring protons at δ 2.5–3.5 ppm (¹H NMR)

Key Observations:

  • Hydrogen Bonding: The 4-hydroxy-3-nitro derivative has increased hydrogen bond donors/acceptors, enhancing solubility but reducing lipophilicity (LogP = 0.45 vs. 0.87 for the 3-nitro analog) .
  • Mass Spectra: Brominated derivatives (e.g., 7-bromo-3,4-dihydro) exhibit isotopic patterns indicative of bromine, while nitro-containing compounds show fragmentation pathways consistent with NO₂ loss .

Table 3: Antitubercular Activity of 1,5-Naphthyridin-2(1H)-one Derivatives

Compound Name Substituent(s) MIC (µg/mL) Against M. tuberculosis Mechanism of Action
This compound 3-NO₂ Not reported Potential enzyme inhibition (e.g., DprE1)
6f (Carbohydrazide derivative) 3-CN 4.0 Dihydrofolate reductase inhibition
6g (Carbohydrazide derivative) 4-CN 8.0 Moderate binding to dihydrofolate reductase

Key Observations:

  • Nitro vs.

Biological Activity

3-Nitro-1,5-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a nitro group at the 3-position and a carbonyl group at the 2-position of the naphthyridine ring. Its chemical formula is C_9H_6N_2O_2, with a molecular weight of 178.16 g/mol. The presence of the nitro group significantly influences its biological interactions and pharmacokinetics.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. Nitro-containing compounds often exhibit activity against a range of pathogens through various mechanisms:

  • Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules such as DNA, leading to cell death . This mechanism is similar to that observed in well-known antibiotics like metronidazole.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, often outperforming traditional antibiotics .
CompoundActivityPathogen TestedReference
This compoundAntibacterialS. aureus
Derivative XAntifungalCandida albicans

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines:

  • Mechanism : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways .
  • Case Studies : In studies involving breast cancer cell lines (e.g., SKBr3), derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties .
Cell LineIC50 (μM)Reference
SKBr350
MCF745

Anti-inflammatory Activity

The nitro group in naphthyridine compounds has also been associated with anti-inflammatory effects:

  • Mechanism : Compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by targeting specific signaling pathways .
  • Case Studies : In animal models, treatment with naphthyridine derivatives reduced inflammation markers significantly compared to control groups.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions : Utilizing precursors like 2-amino-pyridine derivatives under specific conditions (e.g., using oxidizing agents) leads to the formation of naphthyridine structures .

Q & A

Q. What are the standard synthetic routes for 3-Nitro-1,5-naphthyridin-2(1H)-one?

The compound is primarily synthesized via nitration of 1,5-naphthyridin-2(1H)-one. Two optimized methods are:

  • Method 1 : Nitration with fuming HNO₃ (density 1.5) in H₂SO₄ (20% SO₃) at 95°C for 4 hours, yielding >70% .
  • Method 2 : Refluxing in HNO₃ (density 1.46) for 2 hours, achieving 55–70% yield .
    Key considerations : Monitor reaction temperature to avoid over-nitration and byproduct formation. Purity (>98%) is critical for downstream applications .

Q. How should researchers characterize the compound’s structure and purity?

Use a combination of:

  • Mass spectrometry (MS) : To confirm molecular weight (183.12 g/mol) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify nitro-group positioning and tautomeric forms .
  • Infrared (IR) spectroscopy : Identify characteristic C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
    Note : Compare spectral data with literature to rule out tautomeric interferences .

Q. What are the stability and storage requirements for this compound?

  • Stability : Stable under inert atmospheres but sensitive to prolonged exposure to light, moisture, and strong acids/bases .
  • Storage : Store in amber glass containers at 2–8°C with desiccants. Avoid PVC packaging due to potential leaching .

Advanced Research Questions

Q. How does tautomerism influence reactivity in alkylation or acylation reactions?

this compound predominantly exists in the keto tautomeric form (1,5-naphthyridinone), favoring N-alkylation over O-alkylation. For example:

  • N-Alkylation : Reaction with ethyl iodide (EtI) under reflux yields 2-ethoxy-3-nitro-1,5-naphthyridine (20% yield) .
  • O-Alkylation : Requires pre-forming the silver salt of the compound, which is less efficient .
    Recommendation : Use alkyl halides with strong leaving groups (e.g., iodides) to enhance reaction kinetics .

Q. What challenges arise during halogenation, and how can they be mitigated?

Chlorination with PCl₅/POCl₃ often produces mixed products (e.g., 2-chloro-3-nitro and 2,3-dichloro derivatives) due to competitive chlorolysis pathways. For example:

  • Problem : A 1:1 mixture of mono- and dichlorinated products forms at ~40% total yield .
  • Solution : Use neat POCl₃ instead of PCl₅ to suppress dichlorination, improving selectivity for 2-chloro-3-nitro derivatives .

Q. How can computational models predict bioactivity against multidrug-resistant bacteria?

A QSPR (Quantitative Structure-Property Relationship) model classifies 1,5-naphthyridinone derivatives based on structural features (e.g., nitro and hydroxyl groups) to predict antimicrobial activity. For example:

  • Key descriptors : Hydrogen-bond acceptors (NO₂), polar surface area (>80 Ų), and molecular flexibility .
  • Validation : Experimental MIC values against Acinetobacter baumannii correlate with predicted activity .

Data Contradiction and Methodological Analysis

Q. How should researchers resolve discrepancies in synthetic yields reported across studies?

Example: Nitration yields vary from 30% to >70% depending on reaction conditions .

  • Root cause : Differences in HNO₃ concentration, SO₃ content in H₂SO₄, and heating duration.
  • Resolution : Standardize conditions (e.g., 95°C, 4 hours, 20% SO₃ in H₂SO₄) and validate purity via HPLC .

Q. Why do halogenation reactions produce variable product ratios, and how can reproducibility be improved?

  • Issue : Chlorolysis with PCl₅/POCl₃ yields unpredictable mono-/dichloro mixtures due to competing reaction pathways .
  • Strategy : Use kinetic control (shorter reaction times) and monitor intermediates via TLC or in situ IR .

Research Applications

Q. What biological activities have been explored for this compound?

  • Antimicrobial : Hybrid derivatives (e.g., 1,5-naphthyridinone pendent triazoles) show activity against Mycobacterium tuberculosis (MIC ≤1 µg/mL) .
  • Antiviral : Analogues like 7-benzyl-4-hydroxy derivatives inhibit HIV integrase (IC₅₀ = 0.2 µM) .
    Methodology : Structural optimization via substituent addition (e.g., trifluoromethyl groups) enhances bioavailability .

Q. How are metal complexes of this compound utilized in catalysis or materials science?

  • Catalysis : Cu(II) and Fe(III) complexes act as Lewis acid catalysts in organic transformations .
  • Materials : Ru(II) complexes with naphthyridinone ligands exhibit redox activity for CO₂ reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-1,5-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Nitro-1,5-naphthyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.